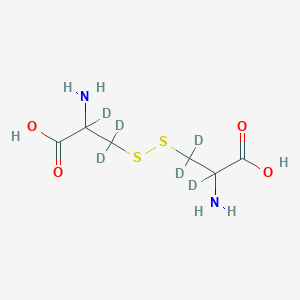![molecular formula C6H9F2N B1459329 6,6-Difluorobicyclo[3.1.0]hexan-3-amine CAS No. 1393541-13-3](/img/structure/B1459329.png)
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Vue d'ensemble
Description
6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a chemical compound with the molecular formula C6H9F2N . Its molecular weight is 133.14 g/mol. The compound is often found in the form of a hydrochloride salt , which has a molecular weight of 169.6 .
Molecular Structure Analysis
The InChI code for 6,6-Difluorobicyclo[3.1.0]hexan-3-amine is1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride is a white solid . It should be stored at 0-8°C .Applications De Recherche Scientifique
Thermal Conversions and Mechanisms
- The study by Dolbier et al. (1992) explored the thermal conversion of 6,6-difluorobicyclo[3.1.0]hex-2-enes to fluorobenzenes, revealing different mechanisms for these reactions. The findings contribute to the understanding of homolytic hydrogen-shift rearrangements and solvolytic mechanisms involving carbocation formation in these compounds (Dolbier et al., 1992).
Approaches to Cycloproparenes
- Anthony et al. (1990) described the synthesis of cycloproparenes, including approaches to the cyclopropa[c]thiophene system using derivatives of 6,6-difluorobicyclo[3.1.0]hexan-3-amine (Anthony et al., 1990).
Electrocyclic Ring-Opening and Alkaloid Syntheses
- Lan, Banwell, and Willis (2019) utilized the electrocyclic ring-opening of meso-6,6-Dibromobicyclo[3.1.0]hexanes for the total syntheses of various alkaloids. This showcases the compound's role in complex organic syntheses (Lan, Banwell, & Willis, 2019).
Diastereomeric Derivatives Synthesis
- Vilsmaier et al. (1991) reported the synthesis of diastereomeric 3,6-Diaminobicyclo[3.1.0]hexane derivatives, indicating the chemical versatility and potential for creating structurally diverse molecules (Vilsmaier et al., 1991).
Photophysical Properties and Self-Assembly Behaviors
- Guo et al. (2009) explored the synthesis and properties of polyfluorene derivatives with primary amine groups, derived from structures similar to 6,6-Difluorobicyclo[3.1.0]hexan-3-amine. This research is significant for understanding the material science applications of such compounds (Guo et al., 2009).
Stereoselective Synthesis in Medicinal Chemistry
- Pedregal and Prowse (2002) focused on the stereoselective synthesis of a 3-beta fluoro derivative of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, demonstrating the compound's relevance in medicinal chemistry (Pedregal & Prowse, 2002).
GABA Conformational Analysis
- Jimeno et al. (2011) investigated the conformations of GABA locked by embedding in the Bicyclo[3.1.0]hexane core structure, which is relevant for understanding bioactive compounds (Jimeno et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCZPSZRXWBDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluorobicyclo[3.1.0]hexan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)






